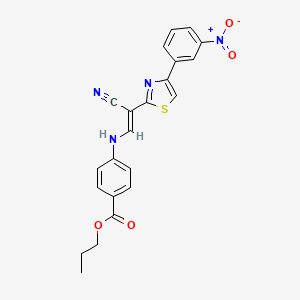

(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

Properties

IUPAC Name |

propyl 4-[[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S/c1-2-10-30-22(27)15-6-8-18(9-7-15)24-13-17(12-23)21-25-20(14-31-21)16-4-3-5-19(11-16)26(28)29/h3-9,11,13-14,24H,2,10H2,1H3/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIVWUSGTISJPM-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group. The cyano group is then added through a nucleophilic substitution reaction. The final step involves the esterification of the benzoic acid derivative with propanol under acidic conditions to form the propyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Conversion of the cyano group to an amine.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which (E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and cyano group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The nitrophenyl group may also play a role in the compound’s overall bioactivity by participating in redox reactions within biological systems.

Comparison with Similar Compounds

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share a benzoate core but differ in substituents:

| Feature | Target Compound | Ethyl Benzoate Derivatives (e.g., I-6230, I-6373) |

|---|---|---|

| Ester Group | Propyl ester | Ethyl ester |

| Heterocycle | Thiazol-2-yl with 3-nitrophenyl | Pyridazine, isoxazole, or methylisoxazole |

| Linker | Cyano-vinyl | Phenethylamino or phenethylthio |

| Substituent Effects | Electron-withdrawing nitro group | Electron-neutral/donating groups (e.g., methyl) |

Key Implications :

- The 3-nitrophenyl-thiazolyl system in the target compound introduces stronger electron-withdrawing effects versus pyridazine or isoxazole derivatives, which could alter electronic properties or binding modes.

- The cyano-vinyl linker may confer greater conformational rigidity compared to flexible phenethylamino/thio linkers, possibly enhancing target selectivity .

Benzamide Analog ()

The compound 4-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide (CAS 1321862-60-5) shares a similar backbone but differs critically:

| Feature | Target Compound | Benzamide Analog (1321862-60-5) |

|---|---|---|

| Functional Group | Propyl benzoate ester | Benzamide |

| Thiazole Substituent | 3-nitrophenyl | 4-isobutylphenyl |

| Electronic Effects | Nitro group (electron-withdrawing) | Isobutyl group (electron-donating) |

Key Implications :

- The amide group in the analog is more hydrolytically stable than the ester in the target compound, suggesting differences in metabolic pathways or drug-like properties.

- The 4-isobutylphenyl substituent increases lipophilicity and steric bulk compared to the 3-nitrophenyl group, which may influence binding pocket compatibility.

Role of Substituents

- Nitro vs. Alkyl Groups : The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity or hydrogen-bond acceptor capacity, whereas alkyl groups (e.g., isobutyl) contribute to hydrophobic interactions.

- Ester vs.

Heterocycle Impact

- Thiazole vs. Pyridazine/Isoxazole : Thiazoles contain a sulfur atom, which can participate in hydrogen bonding or coordinate metals. Pyridazines and isoxazoles offer distinct electronic profiles (e.g., pyridazine’s dual nitrogen atoms may enhance π-stacking).

Biological Activity

The compound (E)-propyl 4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The molecular formula for this compound is . The compound features several key functional groups:

- Thiazole ring : Implicated in various biological activities.

- Cyano group : Known for its reactivity and ability to form hydrogen bonds.

- Nitrophenyl group : Involved in π-π stacking interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.

- Introduction of the Cyano Group : Via nucleophilic substitution using a cyanide source.

- Coupling with Nitrophenyl Group : Through palladium-catalyzed cross-coupling reactions.

- Vinylation : Utilizing a Wittig reaction to introduce the vinyl group.

- Esterification : Finalizing the compound by esterifying a benzoic acid derivative with propanol under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole ring can interact with various enzymes, potentially inhibiting pathways involved in cancer cell proliferation.

- Binding Affinity : The cyano group enhances binding through hydrogen bonding, while the nitrophenyl group stabilizes the compound-enzyme complex via π-π stacking interactions.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. For instance, it has been reported to inhibit certain kinases involved in cancer progression, showcasing potential as a therapeutic agent.

Case Study

In a study aimed at evaluating the anticancer effects of thiazole derivatives, this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. It was found to exhibit moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Candida albicans | 200 |

This table summarizes findings from antimicrobial studies where structural modifications were shown to enhance activity against various pathogens .

Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for further research in medicinal chemistry. Its ability to inhibit specific enzymes suggests applications in drug development targeting cancer and infectious diseases.

Material Science

Additionally, this compound is being explored for its utility in organic electronics, potentially serving as a building block for advanced materials due to its electronic properties.

Q & A

Q. How can multivariate analysis (e.g., PCA) disentangle the compound’s multifactorial effects in complex biological systems?

- Methodological Answer : Apply PCA to high-throughput data (transcriptomics, proteomics):

- Variable reduction : Group correlated biomarkers (e.g., apoptosis-related proteins).

- Cluster analysis : Identify subpopulations of cells/tissues with divergent responses.

- Validation : Confirm key pathways via Western blot or qPCR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.